5-Chloro-3-iodo-2-methoxypyridine
Overview
Description
5-Chloro-3-iodo-2-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO and a molecular weight of 269.47 g/mol . This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
5-Chloro-3-iodo-2-methoxypyridine is a halogenated heterocycle . It is primarily used as a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions . Therefore, its primary targets are the reactants involved in these reactions.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd-C bond during oxidative addition. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This pathway is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of biaryls via the Suzuki-Miyaura cross-coupling reaction . These biaryls are important structures in many organic compounds, including pharmaceuticals and materials.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions, such as temperature and solvent, can also affect the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Hiyama cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
5-Chloro-3-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-iodo-3-methoxypyridine
- 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
- 2-Chloro-4-iodo-3-methylpyridine
Uniqueness
5-Chloro-3-iodo-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The combination of chlorine, iodine, and methoxy groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-chloro-3-iodo-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXAQMQXSBMJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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